7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by the presence of a bromine atom, two methyl groups, and an oxazinone ring fused to a benzene ring. Its chemical formula is and it is recognized by the CAS number 934993-58-5. This compound serves as a significant building block in organic synthesis, particularly in the development of more complex molecular structures for various applications, including medicinal chemistry .
The synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the bromination of a precursor compound followed by cyclization. A common method includes the bromination of 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at low temperatures to ensure selective bromination.
In industrial settings, similar synthetic routes are adapted for larger scale production. Continuous flow reactors and automated systems may be utilized to enhance efficiency and yield.
The molecular structure of 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one features:
The molecular weight of this compound is approximately 256.10 g/mol. Its structural data can be represented using various chemical notation systems such as InChI and SMILES .
7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo several types of chemical reactions:
The reactions can yield various products depending on the reagents used. For instance:
The mechanism of action for 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one primarily involves its interactions at a molecular level with biological targets. The presence of the bromine atom enhances its reactivity, allowing it to form covalent bonds with specific biological molecules, potentially leading to therapeutic effects.
Studies have indicated that derivatives of this compound exhibit significant biological activities, including anticancer properties when tested against various human cancer cell lines such as HeLa and MCF-7 . Molecular docking studies further support its efficacy against specific targets like epidermal growth factor receptor (EGFR) .
While specific boiling points are not readily available, the compound is known to be solid at room temperature. Its solubility varies based on the solvent used.
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterization purposes .
7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one finds applications primarily in scientific research:
The synthesis of benzoxazine scaffolds frequently employs Smiles rearrangement as a pivotal step for constructing the heterocyclic core. This approach enables precise regiocontrol during ring formation. For the 7-bromo derivative, a common route begins with 2-amino-5-nitrophenol as the starting material. In a key optimization, treatment with ethyl 2-bromo-2-methylpropionate in dimethyl sulfoxide (DMSO) with anhydrous potassium carbonate (K₂CO₃) at 26–30°C for 24 hours achieves cyclization through an O-alkylation followed by intramolecular N-acyl transfer (Smiles rearrangement). This yields the 7-nitro intermediate 2,2-dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one with high efficiency (96% purity, 121% isolated yield of wet material), as confirmed by ESI-MS (m/z 223 [M+H]⁺) and ¹H-NMR spectroscopy [1] [9].
Reductive amination then introduces the bromo substituent: Catalytic hydrogenation (Pd/C, H₂ atmosphere) reduces the nitro group to an amine, yielding 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one. Subsequent diazotization-bromination using sodium nitrite (NaNO₂) in hydrobromic acid (HBr) with copper(I) bromide (CuBr) generates the target 7-bromo compound. Optimization studies reveal that maintaining temperatures below 5°C during diazotization minimizes by-product formation, achieving yields >70% after recrystallization [4] [9].
Key Reaction Sequence:
Nitrophenol → Cyclization (Smiles rearrangement) → Nitro reduction → Diazotization-bromination
Direct bromination of the preformed benzoxazine scaffold provides a streamlined route to 7-bromo derivatives. N-Bromosuccinimide (NBS) serves as the electrophilic bromine source due to its superior regioselectivity for electron-rich aromatic positions. Reactions typically employ dichloromethane (DCM) or acetonitrile (MeCN) as solvents at 0–25°C, with reaction times of 2–6 hours. The C7 position of 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is highly activated, enabling bromination without catalysts [8].
Optimization Parameters:
Table 1: NBS-Mediated Bromination Optimization
Solvent | NBS Equiv. | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|---|
DCM | 1.05 | 0 | 4 | 82 | 97.5 |
MeCN | 1.05 | 0 | 3 | 90 | 98.8 |
DMF | 1.10 | 25 | 2 | 78 | 95.2 |
Purification involves silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures, delivering >98% chemical purity [8].
The 7-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling access to advanced intermediates for pharmaceutical applications. Buchwald–Hartwig amination is particularly valuable for installing amino groups at C7, a transformation leveraged in the synthesis of BET bromodomain inhibitors [3] [10].
Optimized Protocol:
This system couples 7-bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one with primary or secondary amines, yielding 7-amino derivatives with >85% efficiency. Key advantages include tolerance of the lactam carbonyl and avoidance of N-dealkylation at the dimethyl-substituted position. Screening reveals that sterically hindered amines (e.g., tert-butylamine) require higher temperatures (110°C) but maintain yields >75% [3] [10].
Suzuki–Miyaura coupling using arylboronic acids is equally feasible under conditions:
Table 2: Cross-Coupling Applications of 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reaction Type | Catalyst/Ligand | Coupling Partner | Yield Range (%) | Application Context |
---|---|---|---|---|
Buchwald–Hartwig | Pd₂(dba)₃/XPhos | Piperidine | 85–91 | BRD4 inhibitor intermediates |
Suzuki–Miyaura | Pd(PPh₃)₄ | 4-Fluorophenylboronic acid | 88 | FGFR inhibitor precursors |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Phenylacetylene | 78 | Fluorescent probes |
Recent methodologies emphasize tandem reaction sequences that construct the benzoxazine ring while introducing the C7 bromo substituent in a single vessel. A particularly efficient cascade involves:
This method achieves an 82% isolated yield of 7-bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one with >99% regiopurity, eliminating the need for intermediate isolation and reducing solvent waste [4] [9].
Alternative Photocatalytic Approach:Visible-light-mediated cyclizations using Ru(bpy)₃Cl₂ as a photocatalyst enable brominated benzoxazine synthesis from ortho-halogenated phenoxyacetates. Key features include:
Table 3: One-Pot Synthesis Strategies Comparison
Method | Conditions | Reaction Time | Yield (%) | By-products |
---|---|---|---|---|
Base-Mediated Cascade | K₂CO₃, MeCN, 60°C | 3 h | 82 | <5% dihydroquinolinone |
Photoredox Cyclization | Ru(bpy)₃Cl₂ (2 mol%), Blue LEDs, rt | 12 h | 75 | None detected |
Microwave-Assisted | DMSO, 140°C, 30 min | 0.5 h | 88 | <3% O-alkylated |
Microwave irradiation further enhances efficiency, reducing reaction times to 30 minutes with DMSO as solvent at 140°C (yields: 85–88%) [4] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: